N-((1H-Pyrrol-2-yl)methylene)-2-ethoxyaniline
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Overview
Description
N-((1H-Pyrrol-2-yl)methylene)-2-ethoxyaniline is a Schiff base compound, which is a type of chemical compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields such as chemistry, biology, and medicine due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Pyrrol-2-yl)methylene)-2-ethoxyaniline typically involves the condensation reaction between 2-ethoxyaniline and pyrrole-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1H-Pyrrol-2-yl)methylene)-2-ethoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the ethoxy group or the pyrrole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles; typically carried out in organic solvents under controlled temperatures.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-((1H-Pyrrol-2-yl)methylene)-2-ethoxyaniline has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Mechanism of Action
The mechanism of action of N-((1H-Pyrrol-2-yl)methylene)-2-ethoxyaniline involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules such as proteins and enzymes, leading to inhibition or activation of their functions. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
- N-((1H-Pyrrol-2-yl)methylene)-4-methoxyaniline
- N-((1H-Pyrrol-2-yl)methylene)-2-methoxyaniline
Uniqueness
N-((1H-Pyrrol-2-yl)methylene)-2-ethoxyaniline is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly useful in applications where specific reactivity and stability are required .
Properties
CAS No. |
145627-46-9 |
---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26306 |
Synonyms |
Benzenamine, 2-ethoxy-N-(1H-pyrrol-2-ylmethylene)- (9CI) |
Origin of Product |
United States |
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